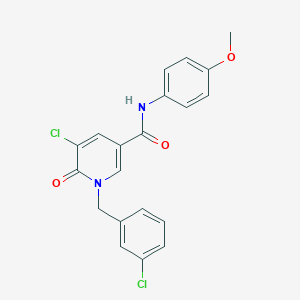

5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Description

Properties

IUPAC Name |

5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-27-17-7-5-16(6-8-17)23-19(25)14-10-18(22)20(26)24(12-14)11-13-3-2-4-15(21)9-13/h2-10,12H,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFUAOMVEHDCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, with CAS number 338977-35-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, anticancer, and enzyme inhibition effects, supported by diverse research findings.

- Molecular Formula : C20H16Cl2N2O3

- Molecular Weight : 403.26 g/mol

- Structure : The compound features a pyridine ring substituted with chlorobenzyl and methoxyphenyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies which highlight its potential therapeutic applications.

Antibacterial Activity

Research indicates that derivatives of pyridinecarboxamide compounds exhibit significant antibacterial properties. In particular, studies have shown:

- Moderate to strong activity against Salmonella typhi and Bacillus subtilis.

- Weak to moderate activity against other bacterial strains tested, suggesting selective antibacterial efficacy .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Related studies have indicated that similar pyridine derivatives can inhibit cancer cell proliferation through:

- Induction of apoptosis in various cancer cell lines.

- Inhibition of specific signaling pathways involved in tumor growth .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes:

- Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial for neurotransmitter regulation .

- Urease : The compound demonstrated significant urease inhibitory activity, which could be useful in treating conditions like urinary tract infections .

Case Studies and Research Findings

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The methoxy group enhances binding affinity to target enzymes.

- The chlorinated benzyl moiety may facilitate interactions with bacterial membranes or cancer cell receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The table below summarizes critical differences between the target compound and its closest analogs:

Detailed Analysis of Structural and Functional Differences

Analog 1 : 4-Chlorophenyl Substituent (CAS 339024-51-0)

- Structural Difference : Replaces the 4-methoxyphenyl group with a 4-chlorophenyl moiety.

- Impact: Increased lipophilicity due to the electron-withdrawing chloro group (Cl vs. Molecular weight increases slightly (403.68 vs. 403.26) due to an additional chlorine atom. The absence of a methoxy group may alter hydrogen-bonding capacity and receptor interactions in pharmacological contexts.

Analog 2 : 3,4-Dichlorobenzyl Substituent (CAS 339023-93-7)

- Structural Difference : Features a 3,4-dichlorobenzyl group instead of 3-chlorobenzyl.

- Impact :

- Enhanced hydrophobicity and steric bulk due to the additional chlorine on the benzyl ring .

- Molecular weight rises significantly (437.71 vs. 403.26), which could affect pharmacokinetic properties like membrane permeability.

- The dichlorinated benzyl group may influence binding affinity in enzyme-targeted applications.

Analog 3 : Carboxylic Acid Derivative (CAS 339024-38-3/74-7)

- Structural Difference : Lacks the N-(4-methoxyphenyl)carboxamide side chain, terminating in a carboxylic acid.

- Simplified structure (MW 298.13) suggests utility as a synthetic intermediate rather than a bioactive compound.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Chlorine substituents (e.g., in Analogs 1 and 2) withdraw electrons, increasing stability against metabolic oxidation but reducing solubility .

- Steric Effects: The 3,4-dichlorobenzyl group in Analog 2 introduces steric hindrance, which could limit binding to deep hydrophobic pockets compared to the target compound’s mono-chlorinated benzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.